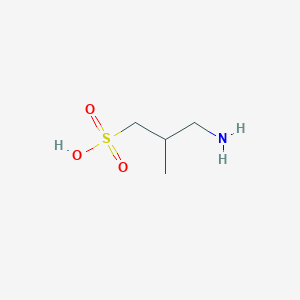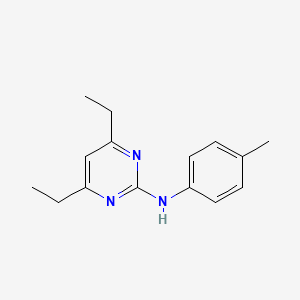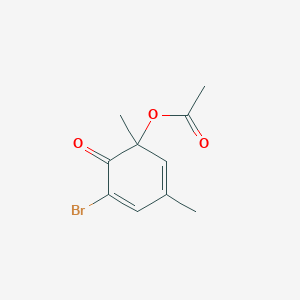![molecular formula C18H30O2 B14363336 1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) CAS No. 90819-52-6](/img/no-structure.png)
1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two cyclohexene rings connected via oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) typically involves the reaction of hexane-1,6-diol with cyclohexene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: Hexane-1,6-diol and cyclohexene.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: An organic solvent such as toluene or dichloromethane.
Temperature: Elevated temperatures, typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene rings to cyclohexane.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) involves its interaction with molecular targets through its functional groups. The oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The cyclohexene rings provide structural stability and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohexane): Similar structure but with saturated cyclohexane rings.
1,1’-[Hexane-1,6-diylbis(oxy)]di(benzene): Aromatic analog with benzene rings instead of cyclohexene.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is unique due to its combination of cyclohexene rings and ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
| 90819-52-6 | |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-[6-(cyclohexen-1-yloxy)hexoxy]cyclohexene |
InChI |
InChI=1S/C18H30O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h11,13H,1-10,12,14-16H2 |
InChI-Schlüssel |
VHAVKRVFOHQNSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)OCCCCCCOC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)




![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
